2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Description
2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a mesityl group, a methoxyphenyl group, and a dihydropyrazinyl thioacetamide moiety.
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-14-11-15(2)20(16(3)12-14)24-19(26)13-29-21-22(27)25(10-9-23-21)17-5-7-18(28-4)8-6-17/h5-12H,13H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKZRKFJBLFTJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the mesityl and methoxyphenyl precursors, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various solvents such as dichloromethane and ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-mesityl-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- N-mesityl-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide
- N-mesityl-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl)thio)acetamide
Uniqueness
2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
The compound 2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule notable for its potential therapeutic applications. Its structure includes a pyrazinone ring, a sulfanyl group, and an acetamide moiety, which contribute to its biological activity. This article reviews the biological activity of the compound, focusing on its antioxidant, anticancer, and cytotoxic properties based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 382.46 g/mol. The presence of the methoxyphenyl group enhances lipophilicity, which may influence its biological interactions.
Antioxidant Activity
Antioxidant activity is a critical aspect of many pharmaceutical compounds. The DPPH radical scavenging method has been widely used to evaluate the antioxidant capabilities of various derivatives related to this compound. For instance, derivatives containing similar structural features have shown significant antioxidant activity, often surpassing that of ascorbic acid (vitamin C) by factors ranging from 1.26 to 1.4 times in different studies .
| Compound | DPPH Scavenging Activity | Comparative Activity |
|---|---|---|
| This compound | TBD | Higher than ascorbic acid |
| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | 1.37 times higher than ascorbic acid | - |
| 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | 1.35 times higher than ascorbic acid | - |
Anticancer Activity
The anticancer potential of the compound has been evaluated against various cancer cell lines using the MTT assay. Notably, it has shown promising results against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The cytotoxicity was measured in terms of IC50 values:
| Cell Line | Compound | IC50 (μM) | Remarks |
|---|---|---|---|
| U-87 | This compound | TBD | Potentially high cytotoxicity |
| MDA-MB-231 | This compound | TBD | Lower activity compared to U-87 |
Preliminary results indicate that the compound may exhibit selective cytotoxicity towards certain cancer types while sparing normal cells.
The mechanism through which this compound exerts its biological effects involves interaction with various molecular targets such as enzymes and receptors. These interactions can modulate enzyme activities or receptor functions critical for cellular signaling pathways. Further studies are required to elucidate specific pathways and targets involved in its biological effects.
Case Studies and Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of compounds related to this class. For instance:
- Structural Analogues : Research into structurally similar compounds has revealed variations in biological activity based on substituents attached to the pyrazinone core.
- In Vivo Studies : Animal model studies are needed to assess the pharmacokinetics and therapeutic efficacy of this compound in live systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
